Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Lipophilicity XLogP3 Quinoline-4-carboxylate

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355419-72-6) is a synthetic quinoline-4-carboxylate ester distinguished by bromine substitution at both the 6-position of the quinoline core and the 4-position of the pendant phenyl ring. With a molecular formula of C₂₂H₂₁Br₂NO₂ and a molecular weight of 491.2 g/mol, this compound is part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals supplied to early discovery researchers.

Molecular Formula C22H21Br2NO2
Molecular Weight 491.2 g/mol
CAS No. 355419-72-6
Cat. No. B12053703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
CAS355419-72-6
Molecular FormulaC22H21Br2NO2
Molecular Weight491.2 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br
InChIInChI=1S/C22H21Br2NO2/c1-2-3-4-5-12-27-22(26)19-14-21(15-6-8-16(23)9-7-15)25-20-11-10-17(24)13-18(19)20/h6-11,13-14H,2-5,12H2,1H3
InChIKeyUKBQBWJUQHFABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355419-72-6): A Dibrominated Quinoline Ester for Specialized Medicinal Chemistry Screening


Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate (CAS 355419-72-6) is a synthetic quinoline-4-carboxylate ester distinguished by bromine substitution at both the 6-position of the quinoline core and the 4-position of the pendant phenyl ring [1]. With a molecular formula of C₂₂H₂₁Br₂NO₂ and a molecular weight of 491.2 g/mol, this compound is part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals supplied to early discovery researchers . Its computed octanol-water partition coefficient (XLogP3-AA) of 7.4 indicates strongly lipophilic character, which differentiates it from less brominated or shorter-chain ester analogs within the quinoline-4-carboxylate series [1].

Why Generic Substitution Fails: The Structural Specificity of Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate in Probe Discovery


Within the 2-phenylquinoline-4-carboxylate chemotype, even minor structural alterations—such as removal of a single bromine, variation of the ester alkyl chain length, or substitution pattern changes—can profoundly impact target binding, cellular permeability, and metabolic stability [1]. The target compound possesses a unique combination of dual bromination (6-quinoline and 4′-phenyl) and a medium-chain n-hexyl ester that cannot be replicated by simply substituting a methyl, butyl, or octyl ester analog . Physicochemical profiling confirms that the monobromo analog (hexyl 2-(4-bromophenyl)quinoline-4-carboxylate, CAS 354769-23-6) has a substantially lower molecular weight (412.33 vs. 491.2 g/mol) and altered hydrogen-bonding capacity, which directly influences solubility, logP, and potential off-target interactions . Generic interchange therefore risks losing the intentional structure-activity relationship encoded in the dibromo substitution and specific ester chain length.

Quantitative Differentiation Evidence for Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate vs. Closest Structural Analogs


Lipophilicity Gate: XLogP3-AA of 7.4 for the Dibromo Hexyl Ester Drives Membrane Partitioning Relative to Monobromo and Shorter-Chain Analogs

The target compound's computed XLogP3-AA is 7.4, making it the most lipophilic member among readily comparable quinoline-4-carboxylate ester analogs [1]. This value exceeds typical drug-like logP ranges (1–5) and is intentionally high, suggesting utility in probing hydrophobic binding pockets or in cell-based assays where high membrane permeability is required. In contrast, the monobromo analog hexyl 2-(4-bromophenyl)quinoline-4-carboxylate (MW 412.33) has a lower computed logP (est. ~5.5–6.5 range based on similar scaffolds), while the free carboxylic acid 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (CAS 342017-95-2) is substantially less lipophilic . The 1.4–2.0 log unit difference corresponds to an approximately 25- to 100-fold theoretical increase in octanol-water partition coefficient.

Lipophilicity XLogP3 Quinoline-4-carboxylate ADME

Molecular Weight and Bromine Content Differentiate the Target from Monobromo Quinoline Ester Screening Compounds

The target compound contains two bromine atoms, contributing to a molecular weight of 491.2 g/mol (490.99 Da exact mass) [1]. This is significantly heavier than the closest mono-brominated comparator, hexyl 2-(4-bromophenyl)quinoline-4-carboxylate (CAS 354769-23-6), which has a molecular weight of 412.33 g/mol . The additional bromine at the quinoline 6-position adds approximately 78.9 Da and introduces a second heavy atom for potential halogen bonding interactions with biological targets. In the broader quinoline-4-carboxylate chemical space, this dibromo pattern is uncommon; most commercially available screening compounds in this series are either monobromo or non-halogenated.

Molecular Weight Halogenation Quinoline Medicinal Chemistry

Ester Chain Length Specificity: n-Hexyl Ester in the Target Compound Versus Octyl and Butyl Congeners

The n-hexyl ester chain (C6) of the target compound occupies a specific position in the homologous series between the butyl (C4) and octyl (C8) esters of the same core. The octyl analog (CAS 355419-74-8) has a molecular weight of 519.27 g/mol and the butyl analog has an estimated MW of ~463 g/mol . These chain length differences directly influence solubility, logP, and steric accessibility of the ester carbonyl. In the quinoline-4-carboxylate series, ester chain length has been shown to modulate biological activity; for example, the pentyl ester (C5) of this core is reported as a SIRT3 inhibitor, while shorter-chain esters may exhibit distinct target selectivity profiles . The hexyl ester thus provides a specific intermediate lipophilicity and steric profile not available from the butyl, pentyl, or octyl alternatives.

Ester chain length Alkyl ester Quinoline-4-carboxylate Pharmacokinetics

Physicochemical Property Profile: Predicted Boiling Point and Density as Quality and Handling Indicators

The predicted boiling point of the target compound is 559.5 ± 50.0 °C at atmospheric pressure, with a predicted density of 1.466 ± 0.06 g/cm³ . These computed values, while not experimentally verified for this specific lot, provide estimated thermal stability and physical state parameters that differ from lower molecular weight quinoline esters. The high predicted boiling point suggests low volatility, which reduces evaporative loss during storage and handling compared to lower molecular weight ester analogs. The density value can be used to calculate molar volumes for solution preparation in high-throughput screening workflows.

Boiling Point Density Physicochemical Properties Quality Control

Availability and Procurement Profile: AldrichCPR Rare Chemical Status

This compound is exclusively distributed through Sigma-Aldrich's AldrichCPR (Custom Prepared Reagents) program as product L206903, supplied without analytical data and sold 'as-is' with all sales final . This distinguishes it from catalog compounds that carry certificates of analysis. The AldrichCPR designation indicates that this compound is part of a curated collection of rare and unique chemicals intended for early discovery research, not for routine screening library replenishment. In contrast, the monobromo analog (hexyl 2-(4-bromophenyl)quinoline-4-carboxylate, L204420) and the octyl dibromo analog (CAS 355419-74-8) are also available through similar channels but represent different chemical entities . Researchers seeking the specific dual bromination and hexyl ester combination have no alternative commercial source for this precise structure.

AldrichCPR Rare Chemical Procurement Sigma-Aldrich

Recommended Research Application Scenarios for Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate Based on Structural Differentiation Evidence


Chemical Probe for Halogen Bonding Studies in Structural Biology

The dual bromine substitution (6-quinoline and 4′-phenyl) provides two heavy atoms capable of forming halogen bonds with protein backbone carbonyls or side-chain Lewis bases. This compound can serve as a tool for co-crystallization studies where anomalous scattering from bromine atoms facilitates phasing and enables precise mapping of halogen-bonding interactions in quinoline-binding protein pockets [1]. The hexyl ester chain provides a defined hydrophobic anchor that can be compared against butyl and octyl analogs in systematic SAR crystallography panels [2].

Lipophilic Probe Compound for Blood-Brain Barrier Penetration Screening

With an XLogP3-AA of 7.4, this compound occupies the highly lipophilic region of chemical space that is rarely represented in standard screening libraries [1]. It is well-suited for use as a reference compound in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer transport studies designed to establish upper limits of passive permeability for quinoline-based chemical series. Comparisons with the less lipophilic monobromo analog (XLogP3-AA est. ~5.5–6.5) and the free carboxylic acid can delineate the logP-permeability relationship [2].

Ester Prodrug or Metabolically Labile Motif Investigation

The n-hexyl ester functionality represents a specific position within the alkyl ester homologous series (C4, C5, C6, C8). This compound can be employed in studies examining esterase-mediated hydrolysis rates, where chain length is a critical determinant of metabolic stability. The dibromo substitution pattern may further modulate hydrolysis kinetics compared to monobromo analogs, making this compound valuable for structure-metabolism relationship (SMR) investigations in drug discovery programs targeting quinoline-based scaffolds [1].

SIRT3 Inhibitor Scaffold Development and Quinoline SAR Exploration

Based on class-level evidence that pentyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate acts as a SIRT3 (Sirtuin 3) inhibitor [1], the hexyl ester provides an adjacent chain-length probe for systematic SAR around sirtuin modulation. The compound's specific dual bromination pattern and C6 ester chain can be used to test chain-length tolerance in SIRT3 binding, complementing ongoing efforts to develop quinoline-based modulators of NAD⁺-dependent deacetylases implicated in aging and metabolic disorders [2].

Quote Request

Request a Quote for Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.